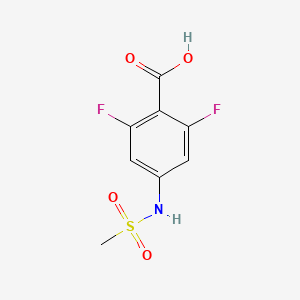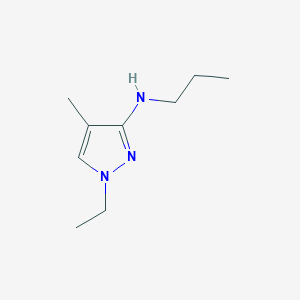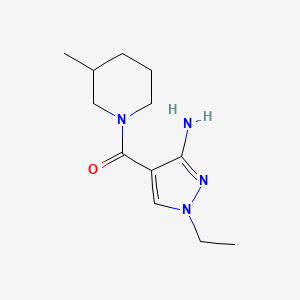![molecular formula C12H17F2N5 B11740233 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740233.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and ethyl groups. The final step involves the coupling of these two pyrazole derivatives under specific reaction conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction could result in the removal of certain functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Wirkmechanismus
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine lies in its specific substitution pattern and the presence of the difluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17F2N5 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-3-18-11(9(2)6-17-18)8-15-7-10-4-5-16-19(10)12(13)14/h4-6,12,15H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
ICCXURHGKYZARD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)C)CNCC2=CC=NN2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11740192.png)


![[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)
![Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B11740212.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740222.png)
![N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740239.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740240.png)

![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11740246.png)

